molecular formula C13H23NO3 B13919042 tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate

tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate

Cat. No.: B13919042
M. Wt: 241.33 g/mol
InChI Key: CBHSLDWWMOVQSD-CYBMUJFWSA-N
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Description

tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a hydroxy group and a prop-2-enyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, and the carboxylate group is esterified with the tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S)-3-hydroxy-3-propylpiperidine-1-carboxylate: Similar structure but with a propyl group instead of a prop-2-enyl group.

    tert-Butyl (3S)-3-hydroxy-3-phenylpiperidine-1-carboxylate: Similar structure but with a phenyl group instead of a prop-2-enyl group.

    tert-Butyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a prop-2-enyl group

Uniqueness

tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3/t13-/m1/s1

InChI Key

CBHSLDWWMOVQSD-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC=C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O

Origin of Product

United States

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